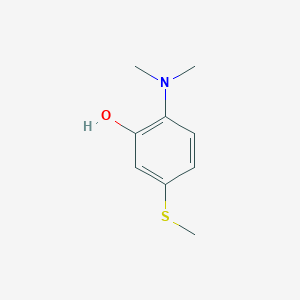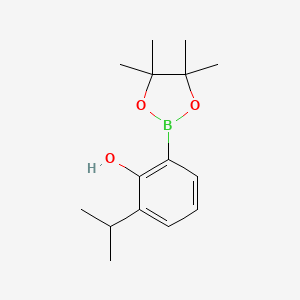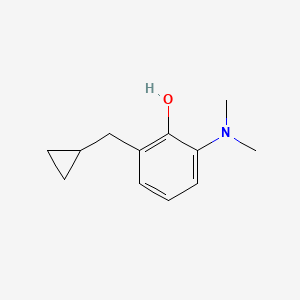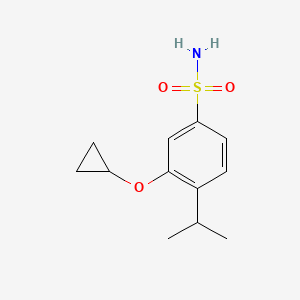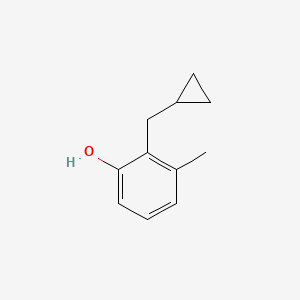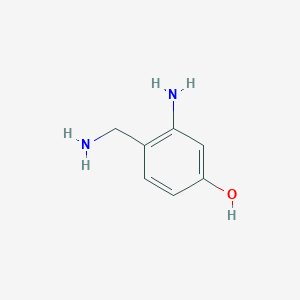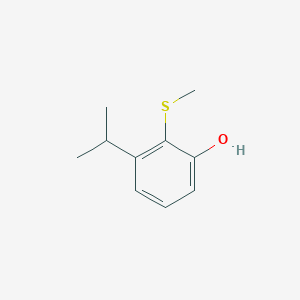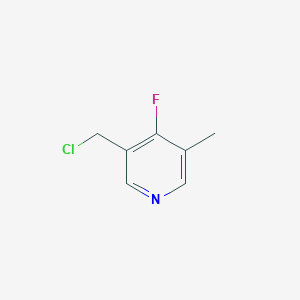
3-(Chloromethyl)-4-fluoro-5-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-4-fluoro-5-methylpyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a chloromethyl group, a fluorine atom, and a methyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-4-fluoro-5-methylpyridine typically involves the chloromethylation of 4-fluoro-5-methylpyridine. One common method is the reaction of 4-fluoro-5-methylpyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which facilitate the formation of the chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and improved safety. The use of microwave irradiation has also been explored to enhance reaction rates and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-4-fluoro-5-methylpyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is 4-fluoro-5-methylpyridine.
Scientific Research Applications
3-(Chloromethyl)-4-fluoro-5-methylpyridine has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with antimicrobial and anti-inflammatory properties.
Agrochemicals: The compound is used in the development of herbicides and insecticides due to its ability to disrupt biological processes in pests.
Materials Science: It is employed in the synthesis of advanced materials, including polymers and coatings, due to its reactivity and functional groups.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-4-fluoro-5-methylpyridine depends on its application:
Pharmaceuticals: It may act by inhibiting specific enzymes or receptors in microbial or human cells, leading to therapeutic effects.
Agrochemicals: The compound can interfere with essential biological pathways in pests, such as enzyme inhibition or disruption of cell membrane integrity.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-5-methylpyridine: Similar structure but lacks the fluorine atom.
4-Fluoro-5-methylpyridine: Similar structure but lacks the chloromethyl group.
3-(Chloromethyl)-4-methylpyridine: Similar structure but lacks the fluorine atom and has an additional methyl group.
Uniqueness
3-(Chloromethyl)-4-fluoro-5-methylpyridine is unique due to the presence of both the chloromethyl and fluorine substituents on the pyridine ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific applications in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C7H7ClFN |
|---|---|
Molecular Weight |
159.59 g/mol |
IUPAC Name |
3-(chloromethyl)-4-fluoro-5-methylpyridine |
InChI |
InChI=1S/C7H7ClFN/c1-5-3-10-4-6(2-8)7(5)9/h3-4H,2H2,1H3 |
InChI Key |
NEYPAUZLGKDZLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=C1F)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


